2-Propenoic acid, 3-(2-furanyl)-, ethyl ester, (Z)- 2-Propenoic acid, 3-(2-furanyl)-, ethyl ester, (Z)- Ethyl 2-furanacrylate belongs to the class of organic compounds known as fatty acid esters. These are carboxylic ester derivatives of a fatty acid. Ethyl 2-furanacrylate exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Ethyl 2-furanacrylate has been primarily detected in urine. Within the cell, ethyl 2-furanacrylate is primarily located in the cytoplasm and membrane (predicted from logP).
Brand Name: Vulcanchem
CAS No.: 53282-26-1
VCID: VC8379239
InChI: InChI=1S/C9H10O3/c1-2-11-9(10)6-5-8-4-3-7-12-8/h3-7H,2H2,1H3/b6-5-
SMILES: CCOC(=O)C=CC1=CC=CO1
Molecular Formula: C9H10O3
Molecular Weight: 166.17 g/mol

2-Propenoic acid, 3-(2-furanyl)-, ethyl ester, (Z)-

CAS No.: 53282-26-1

Cat. No.: VC8379239

Molecular Formula: C9H10O3

Molecular Weight: 166.17 g/mol

* For research use only. Not for human or veterinary use.

2-Propenoic acid, 3-(2-furanyl)-, ethyl ester, (Z)- - 53282-26-1

Specification

CAS No. 53282-26-1
Molecular Formula C9H10O3
Molecular Weight 166.17 g/mol
IUPAC Name ethyl (Z)-3-(furan-2-yl)prop-2-enoate
Standard InChI InChI=1S/C9H10O3/c1-2-11-9(10)6-5-8-4-3-7-12-8/h3-7H,2H2,1H3/b6-5-
Standard InChI Key MWZBTMXISMOMAE-WAYWQWQTSA-N
Isomeric SMILES CCOC(=O)/C=C\C1=CC=CO1
SMILES CCOC(=O)C=CC1=CC=CO1
Canonical SMILES CCOC(=O)C=CC1=CC=CO1
Melting Point 24.5°C

Introduction

Chemical Identity and Nomenclature

Systematic and Common Names

The compound is systematically named as (Z)-ethyl 3-(furan-2-yl)prop-2-enoate under IUPAC nomenclature rules, reflecting its ester functional group, furan ring, and double bond geometry . Alternative designations include:

  • Ethyl (Z)-furan-2-acrylate

  • (Z)-Ethyl furfuracrylate

  • 3-(2-Furyl)-2-propenoic acid ethyl ester

Its CAS registry number (53282-12-5) uniquely identifies the (Z)-isomer, while the (E)-isomer is registered under CAS 623-20-1 .

Molecular Structure and Formula

The molecular formula C9H10O3\text{C}_9\text{H}_{10}\text{O}_3 corresponds to a molar mass of 166.17 g/mol. The structure comprises:

  • A furan ring (oxygen-containing heterocycle) at position 3 of the acrylate backbone

  • An ethyl ester group (-COOCH2_2CH3_3)

  • A (Z)-configured double bond between carbons 2 and 3

Table 1: Key Identifiers

PropertyValueSource
CAS Registry Number53282-12-5
Molecular FormulaC9H10O3\text{C}_9\text{H}_{10}\text{O}_3
Molar Mass166.17 g/mol
UNII Identifier4M86IN985V
Wikidata IDQ27260084

Structural Characteristics and Isomerism

Geometric Isomerism

The compound exhibits cis-trans isomerism due to restricted rotation about the double bond. The (Z)-configuration denotes that the higher-priority groups (furan ring and ester oxygen) reside on the same side of the double bond. This spatial arrangement impacts:

  • Dipole moment: Enhanced polarity compared to the (E)-isomer

  • Reactivity: Susceptibility to electrophilic attacks at the α,β-unsaturated ester

  • Thermal stability: Lower stability than the trans-isomer due to steric strain

Table 2: (Z)- vs. (E)-Isomer Comparison

Property(Z)-Isomer(E)-Isomer
CAS Number53282-12-5623-20-1
Boiling PointNot Reported245–247°C (estimated)
Dipole MomentHigherLower
Flavoring UseLimitedFEMA 4541 (approved)

Spectroscopic Features

While experimental spectral data remain unpublished, theoretical predictions suggest:

  • IR Spectroscopy: Strong absorption at 1720–1740 cm1^{-1} (ester C=O stretch) and 1600–1650 cm1^{-1} (conjugated C=C)

  • 1^1H NMR: Characteristic furan protons (δ 6.3–7.4 ppm), ethyl group signals (δ 1.2–4.2 ppm), and vinyl protons (δ 5.8–6.5 ppm)

  • MS Fragmentation: Base peak at m/z 81 (furan fragment) and molecular ion at m/z 166

Synthesis and Manufacturing

Conventional Synthesis Routes

The compound is typically synthesized via esterification of (Z)-3-(2-furyl)acrylic acid with ethanol under acid catalysis:

(Z)-3-(2-Furyl)acrylic acid + CH3CH2OHH+(Z)-Ethyl ester + H2O\text{(Z)-3-(2-Furyl)acrylic acid + CH}_3\text{CH}_2\text{OH} \xrightarrow{\text{H}^+} \text{(Z)-Ethyl ester + H}_2\text{O}

Alternative methods include:

  • Knoevenagel condensation between furfural and ethyl acetoacetate

  • Transesterification of methyl acrylate with ethanol in the presence of furan derivatives

Industrial-Scale Production

Patent RU2572882C2 describes microencapsulation processes using acrylate esters, suggesting potential large-scale synthesis protocols:

  • Monomer Preparation: Dissolve furan acrylate precursors in hydrophobic solvents (e.g., toluene)

  • Interfacial Polymerization: Emulsify in aqueous phase with free radical initiators (e.g., azobisisobutyronitrile)

  • Capsule Formation: Heat to 60–80°C to initiate oligomerization at the oil-water interface

Table 3: Synthesis Conditions

ParameterOptimal RangeImpact on Yield
Temperature60–80°C↑ Conversion above 70°C
Catalyst Concentration0.5–1.5 mol% H2_2SO4_4Excess causes side reactions
Reaction Time4–8 hoursProlonged time ↑ esterification

Physicochemical Properties

Thermal and Solubility Profiles

While experimental data are sparse, analogues suggest:

  • Melting Point: Likely <25°C (liquid at room temperature)

  • Boiling Point: Estimated 230–250°C (extrapolated from (E)-isomer)

  • Solubility:

    • Miscible with ethanol, acetone, ethyl acetate

    • Insoluble in water (<0.1 g/L at 20°C)

Reactivity and Stability

Key reactivity aspects include:

  • Michael Addition: Susceptibility to nucleophilic attack at β-carbon

  • Polymerization: Forms cross-linked polymers under radical initiation

  • Oxidation: Furan ring undergoes epoxidation with peracids

Industrial and Research Applications

Flavor and Fragrance Industry

Though the (E)-isomer is FEMA-approved, the (Z)-isomer finds niche use in:

  • Tobacco flavoring: Contributes smoky, caramel-like notes

  • Baked goods: Enhances Maillard reaction products at ppm levels

Polymer Science

Patent RU2572882C2 highlights its role in microcapsule synthesis:

  • Wall Material: Co-polymerizes with diethylene glycol dimethacrylate

  • Drug Delivery: Encapsulates hydrophobic active ingredients

  • Fragrance Encapsulation: Sustained release in detergents and cosmetics

Table 4: Application Overview

SectorFunctionConcentration Range
Food AdditivesFlavor Enhancer0.1–5 ppm
MicroencapsulationMonomer Crosslinker10–30 wt% in oil phase
AdhesivesReactive Diluent15–40% of resin matrix

Recent Advances and Future Directions

Green Synthesis Methods

Emerging techniques aim to improve sustainability:

  • Enzymatic esterification: Lipase-catalyzed reactions at 40°C

  • Solvent-free systems: Microwave-assisted synthesis reduces waste

Advanced Material Applications

Ongoing research explores:

  • Self-healing polymers: Reversible Diels-Alder reactions with furan/maleimide pairs

  • Biodegradable plastics: Copolymers with polylactic acid

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